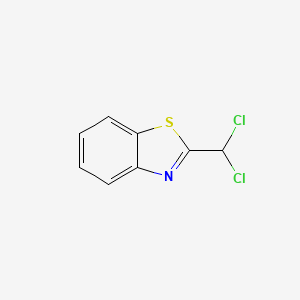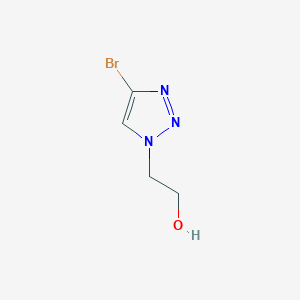
3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride is an organic compound that features a benzyloxy group attached to a benzimidoyl chloride structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride typically involves the reaction of benzyloxybenzene with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and various substituted benzimidoyl compounds.
Applications De Recherche Scientifique
3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chloride group can act as a leaving group in substitution reactions. These interactions can affect the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the benzimidoyl and hydroxy groups.
N-Hydroxybenzimidoyl Chloride: Similar but lacks the benzyloxy group.
Benzyloxybenzene: Similar but lacks the benzimidoyl chloride structure.
Uniqueness
3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride is unique due to the presence of both the benzyloxy and N-hydroxybenzimidoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H12ClNO2 |
|---|---|
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
N-hydroxy-3-phenylmethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H12ClNO2/c15-14(16-17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9,17H,10H2 |
Clé InChI |
DHVOACWETMKRHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)

![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)



![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)


![5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)



![2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13699460.png)
